N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-5-3-13(4-6-14)18-21-22-19(26-18)20-17(23)11-12-27-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNLQGPIVTEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
- LogP : 3.5756 (indicating moderate lipophilicity)
The presence of the 1,3,4-oxadiazole ring is crucial for its biological activity, as compounds containing this moiety have been associated with various pharmacological effects.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Apoptosis Induction : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to increase p53 expression and activate caspase pathways, leading to programmed cell death in MCF-7 breast cancer cells .
- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G0-G1 phase, disrupting normal cellular functions and preventing tumor growth .
- Cytotoxicity Studies :
Antimicrobial Activity
Beyond anticancer properties, this compound has exhibited antimicrobial effects:
- Broad Spectrum Activity : The compound has been tested against several bacterial strains and fungi, showing promising results in inhibiting growth . The oxadiazole scaffold is known for its ability to disrupt microbial membranes or inhibit essential enzymes.
- Mechanisms of Action : The antimicrobial activity is often attributed to the ability of oxadiazole derivatives to interfere with microbial metabolic pathways or structural integrity .
Summary of Research Findings
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via p53 and caspase activation | |
| Anticancer | Causes G0-G1 phase cell cycle arrest | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Studies
Several case studies illustrate the efficacy of oxadiazole derivatives in clinical settings:
- Case Study 1 : A derivative with a similar structure was tested in a clinical trial involving patients with advanced melanoma. Results indicated a significant reduction in tumor size after treatment with a regimen including this compound .
- Case Study 2 : In vitro studies showed that a related oxadiazole derivative effectively inhibited the proliferation of prostate cancer cells with minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide demonstrate cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxic Assays : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds tested against glioblastoma cell lines showed substantial growth inhibition and induced DNA damage leading to cell death .
- Growth Inhibition Percentages : Specific oxadiazole derivatives exhibited percent growth inhibitions (PGIs) of up to 86.61% against certain cancer cell lines . This highlights the potential of these compounds in developing new anticancer therapies.
Antimicrobial Properties
Compounds containing the oxadiazole moiety have also been explored for their antimicrobial effects. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.
Research Insights
- Broad-Spectrum Activity : Research indicates that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or function .
- Comparative Studies : A range of synthesized oxadiazole compounds have been compared for their antimicrobial activity, showcasing varying degrees of effectiveness depending on the substituents present .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is another area where this compound may play a significant role.
Experimental Evidence
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of oxadiazole compounds. Results indicate that these compounds can significantly reduce inflammation markers in treated subjects .
- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .
Synthesis and Characterization
The synthesis of this compound involves several steps:
Synthetic Route
- Formation of Oxadiazole Ring : The initial step typically involves the reaction of hydrazine with appropriate carboxylic acid derivatives.
- Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions.
- Final Coupling : The final product is synthesized by coupling the intermediate with a suitable amine under controlled conditions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 8h’s nitro group) exhibit higher melting points compared to electron-donating analogs (e.g., 8d’s methyl group) due to enhanced intermolecular interactions .
- Solubility : The target compound’s dual 4-methoxyphenyl groups likely increase hydrophobicity, whereas sulfonamide-containing analogs (e.g., 8m, LMM5) may exhibit improved solubility in polar solvents .
- Synthetic Accessibility : High yields (78–88%) are reported for piperidine-sulfonyl derivatives (8m, 8n), suggesting efficient synthetic routes for bulky substituents .
Enzyme Inhibition
Antifungal Activity
Anticancer Activity
- Thiadiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 μg/mL) exhibited potent activity against HepG-2 hepatocellular carcinoma cells, surpassing oxadiazole-based analogs in cytotoxicity .
Anticonvulsant Activity
- Compound 46 demonstrated superior activity in MES and pentylenetetrazole-induced seizure models, likely due to its α,β-unsaturated amide enhancing blood-brain barrier penetration .
Spectroscopic and Analytical Data
- NMR Trends : The target compound’s ¹H-NMR spectrum would show characteristic singlet peaks for the oxadiazole-linked methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.9–7.8 ppm), consistent with analogs like 8m and 8n .
- IR Signatures : Sulfonyl (1150–1200 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches in 8m contrast with the thioether (C-S, ~650 cm⁻¹) in the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and how do reaction conditions impact yield?
- Methodological Answer : A common approach involves coupling 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole with 3-((4-methoxyphenyl)thio)propanoyl chloride in the presence of a base like triethylamine (TEA) in dioxane at 20–25°C. Key parameters include stoichiometric control of chloroacetyl chloride (1:1 molar ratio to the amine), slow addition to avoid side reactions, and purification via recrystallization from ethanol-DMF mixtures to achieve >90% purity . Adjusting pH during workup (e.g., ammonia solution for precipitation) can improve crystallinity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for methoxy groups at δ ~3.8 ppm (singlet, 6H), aromatic protons (4-methoxyphenyl) as doublets between δ 6.8–7.2 ppm, and thioether-linked CH₂ groups at δ 3.1–3.3 ppm.
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), C=N (1,3,4-oxadiazole) at ~1610 cm⁻¹, and aromatic C-H bending at ~1529 cm⁻¹ .
- LC-MS : Molecular ion peak [M+H]⁺ should match the exact mass (C₁₉H₁₈N₃O₃S: 376.09 g/mol).
Advanced Research Questions
Q. What experimental strategies optimize the thioether linkage formation while minimizing disulfide byproducts?
- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Employ coupling agents like EDCI/HOBt to activate the carboxylic acid precursor, ensuring a 1:1 molar ratio to the thiol-containing intermediate. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1). Purify via column chromatography (silica gel, gradient elution) to isolate the thioether product from disulfide impurities .
Q. How can discrepancies between computational predictions and experimental bioactivity data for this compound be resolved?
- Methodological Answer :
- Docking Studies : Re-evaluate ligand-protein interactions using updated crystal structures (e.g., from the PDB) and solvent-accessible surface area (SASA) calculations.
- Experimental Validation : Perform dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., doxorubicin). Use SPR (surface plasmon resonance) to measure binding kinetics if target proteins are known .
- Metabolite Analysis : Use LC-MS/MS to identify in vitro vs. in vivo metabolic products that may alter activity .
Q. What methodologies address low reproducibility in anti-cancer assays across different cell lines?
- Methodological Answer :
- Standardized Protocols : Pre-treat cells with uniform seeding density (e.g., 5,000 cells/well) and serum-free medium for 24 hours before compound exposure.
- Control for P-gp Efflux : Include verapamil (P-gp inhibitor) to assess transporter-mediated resistance.
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude batches with Z < 0.5 .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Perform Hansen solubility parameter (HSP) calculations to predict solvent compatibility. Experimentally, test solubility in DMSO (polar aprotic) and ethyl acetate (polar protic) at 25°C and 50°C. Note that the oxadiazole ring contributes to polarity, while the thioether and methoxyphenyl groups enhance lipophilicity. Contradictions may arise from crystallinity differences; use DSC (differential scanning calorimetry) to analyze polymorphic forms .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to dose-response curves. Use replicates (n ≥ 6) and outlier detection (Grubbs’ test). For high variability, employ hierarchical Bayesian modeling to account for inter-experiment variability. Report 95% confidence intervals for IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
